
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile, also known as CPTH6, is a synthetic compound that has been extensively studied for its potential use in scientific research. It is an inhibitor of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A study by Frolov et al. (2005) explored the reduction of similar compounds, leading to derivatives that were confirmed via X-ray diffraction analysis. This suggests applications in synthesizing specific derivatives for further research and development (Frolov et al., 2005).
Applications in Corrosion Inhibition
- Kaya et al. (2016) conducted a study on thiazole derivatives (including similar compounds) for their potential as corrosion inhibitors for iron, using quantum chemical and molecular dynamics simulations. This indicates the use of such compounds in material sciences, particularly in protecting metals from corrosion (Kaya et al., 2016).
Molecular Docking and Quantum Chemical Calculations
- Research by Viji et al. (2020) involved molecular structure analysis and spectroscopic data of similar compounds, highlighting their potential in biological studies, particularly for understanding molecular interactions and docking processes (Viji et al., 2020).
Spectral Characterization and Antibacterial Activity
- Shahana and Yardily (2020) synthesized and characterized novel compounds related to (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile, providing insights into their structural and antibacterial properties. This underscores the compound's relevance in developing new antibacterial agents (Shahana & Yardily, 2020).
Optical Limiting and Photonic Applications
- Anandan et al. (2018) examined thiophene dyes similar to the compound for their nonlinear optical limiting behavior, which is vital for photonic or optoelectronic devices. This suggests its potential use in developing materials for optical communications and eye/sensor protection (Anandan et al., 2018).
Fungicidal Activity
- A study by Shen De-long (2010) on thiazolylacrylonitriles, similar to the compound , indicated notable fungicidal activity, particularly against Colletotrichum gossypii, suggesting its potential use in agricultural applications (Shen De-long, 2010).
Computational and Antimicrobial Studies
- Kubba and Rahim (2018) synthesized derivatives of similar compounds and evaluated their antimicrobial activity. Computational studies aided in understanding the structure-activity relationship, indicating applications in pharmaceutical research (Kubba & Rahim, 2018).
Eigenschaften
IUPAC Name |
(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3OS/c25-19-8-6-17(7-9-19)23-16-30-24(28-23)18(14-26)15-27-20-10-12-22(13-11-20)29-21-4-2-1-3-5-21/h1-13,15-16,27H/b18-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAAIUUIGSIDDQ-OBGWFSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

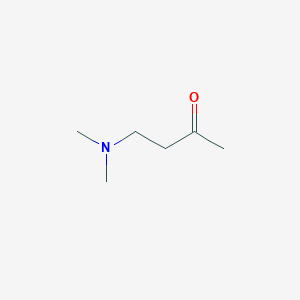
![N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2417686.png)
![3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(3-phenylpropyl)urea](/img/structure/B2417689.png)

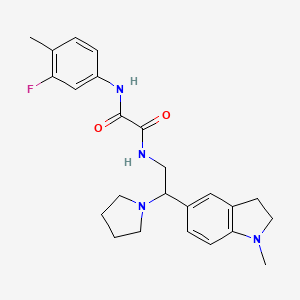
![N-(2-furylmethyl)-3-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]propanamide](/img/structure/B2417694.png)
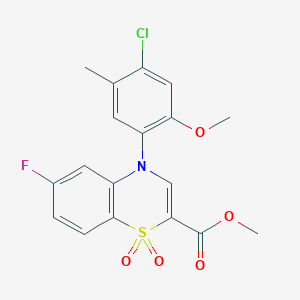
![2-[(Dimethylamino)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid;hydrochloride](/img/structure/B2417696.png)
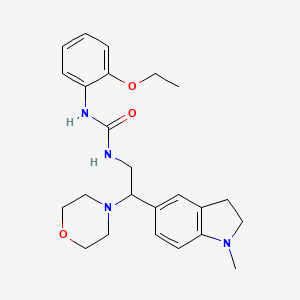
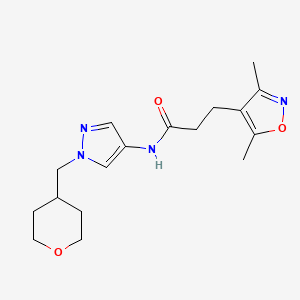
![N-(2,5-difluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2417702.png)
![Methyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2417703.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2417705.png)
![1-[2-(Pyrazol-1-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2417707.png)